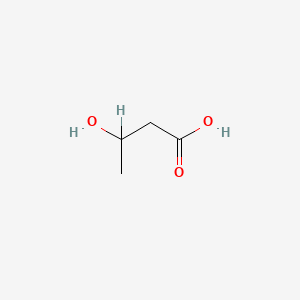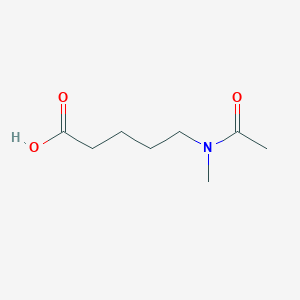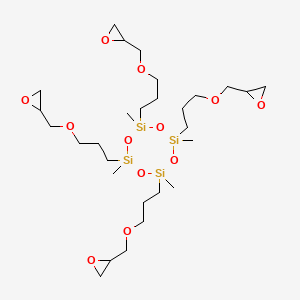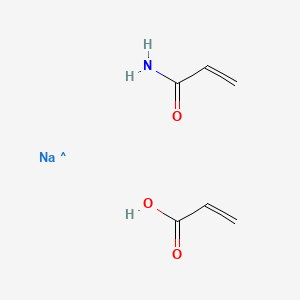
3-Hydroxybutyric acid
Descripción general
Descripción
3-Hydroxybutyric acid (CAS: 300-85-6), also known as beta-hydroxybutanoic acid, is a typical partial-degradation product of branched-chain amino acids (primarily valine) released from muscle for hepatic and renal . It is a straight-chain 3-hydroxy monocarboxylic acid comprising a butyric acid core with a single hydroxy substituent in the 3- position . It is a ketone body whose levels are raised during ketosis, used as an energy source by the brain during fasting in humans .
Synthesis Analysis
In humans, D-β-hydroxybutyrate can be synthesized in the liver via the metabolism of fatty acids (e.g., butyrate), β-hydroxy β-methylbutyrate, and ketogenic amino acids through a series of reactions that metabolize these compounds into acetoacetate . The biosynthesis of D-β-hydroxybutyrate from acetoacetate is catalyzed by the β-hydroxybutyrate dehydrogenase enzyme . Butyrate can also be metabolized into D-β-hydroxybutyrate via a second metabolic pathway that does not involve acetoacetate as a metabolic intermediate .
Molecular Structure Analysis
The molecular structure of this compound is CH3CH(OH)CH2CO2H . It is a chiral compound with two enantiomers: D-β-hydroxybutyric acid and L-β-hydroxybutyric acid .
Chemical Reactions Analysis
This compound forms films of random copolymer with ®-3-hydroxypentanoic acid, ®-3-hydroxyhexanoic acid, 4-hydroxybutyric acid, 6-hydroxyhexanoic acid and (S, S)-lactide by the melt-crystallized method .
Physical And Chemical Properties Analysis
This compound is a white solid with a molar mass of 104.105 g·mol −1 . It forms films of random copolymer with ®-3-hydroxypentanoic acid, ®-3-hydroxyhexanoic acid, 4-hydroxybutyric acid, 6-hydroxyhexanoic acid and (S, S)-lactide by the melt-crystallized method .
Aplicaciones Científicas De Investigación
3-Hydroxybutyric acid has a variety of scientific research applications. It is used as a substrate in the production of biochemicals, such as lactic acid, and is also used in the production of pharmaceuticals. This compound has also been used in the study of cellular metabolism and energy production, as well as in the study of the effects of ketone bodies on the brain.
Mecanismo De Acción
Target of Action
3-Hydroxybutyric acid (3-HB) is a significant metabolite that occurs in animals, bacteria, and plants . In humans, it is synthesized in the liver from acetyl-CoA . It primarily targets the hydroxyl-carboxylic acid receptor 2 (HCAR 2) in adipocytes, immune system cells, and some epithelial cells . This receptor plays a crucial role in inhibiting lipolysis and possibly exerting antiatherogenic and anti-inflammatory effects .
Mode of Action
3-HB interacts with its targets in several ways. It acts as a regulatory molecule that can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . Some of these effects are direct effects of 3-HB itself, while others are indirect effects, regulated by the metabolites into which 3-HB is converted . One of the most important regulatory functions of 3-HB is the inhibition of the activity of histone deacetylases, leading to the epigenetic regulation of many genes .
Biochemical Pathways
In humans, 3-HB is formed as a product of the normal metabolism of fatty acid oxidation and can be used as an energy source in the absence of sufficient blood glucose . In microorganisms, 3-HB can be synthesized through two pathways. One of these involves the direct synthesis of 3-HB by condensation of two acetyl-CoA molecules, which originate from the TCA cycle, to acetoacetyl-CoA by β-ketothiolase followed by reduction to 3-hydroxybutyryl-CoA by acetoacetyl-CoA reductase .
Pharmacokinetics
The pharmacokinetics of 3-HB are complex and include nonlinear absorption, metabolism, tissue uptake, and renal elimination processes . It is a substrate for monocarboxylate transporters, including both sodium-dependent transporters and proton-dependent transporters, which represent significant determinants of absorption, renal reabsorption, and brain and tissue uptake .
Result of Action
The molecular and cellular effects of 3-HB’s action are diverseIt can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . Some of these effects are the direct effects of 3-HB itself, while others are indirect effects, regulated by the metabolites into which 3-HB is converted .
Action Environment
The action of 3-HB can be influenced by various environmental factors. For instance, in the evolutionary process, the ability to synthesize and accumulate PHB played an important role in the development by microorganisms of new ecological niches on Earth with extremely low or high temperatures, high salinity, acidity, or alkalinity of water reservoirs . This is because this reserve biopolymer is a universal energy accumulator, while the ability to metabolize it allows microorganisms to survive in stressful periods of existence .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Hydroxybutyric acid has several advantages for use in lab experiments. It is a readily available chemical, and can be easily synthesized in the laboratory. It is also relatively inexpensive, making it an affordable option for research. Additionally, this compound is stable in a variety of conditions, making it suitable for use in a wide range of experiments.
However, there are some limitations to the use of this compound in lab experiments. It is not soluble in water, which can limit its use in some experiments. Additionally, this compound is easily oxidized, which can limit its shelf life and make it unsuitable for long-term experiments.
Direcciones Futuras
There are several potential future directions for research on 3-Hydroxybutyric acid. Further research is needed to better understand its role in the regulation of blood sugar levels and its potential therapeutic applications. Additionally, further research is needed on the effects of this compound on the brain and its potential role in the treatment of neurological disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential applications in the development of new drugs and therapies. Finally, further research is needed to better understand the mechanisms of action of this compound and its potential use in the production of biochemicals and pharmaceuticals.
Safety and Hazards
3-Hydroxybutyric acid causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .
Propiedades
IUPAC Name |
3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBMMWSBFZVSSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26063-00-3 | |
| Record name | Poly(3-hydroxybutyrate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26063-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60859511 | |
| Record name | 3-Hydroxybutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic liquid; [Merck Index] Clear, colorless to light yellow viscous liquid; Hygroscopic; [Acros Organics MSDS] | |
| Record name | beta-Hydroxybutyric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12307 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
300-85-6, 26063-00-3, 625-71-8 | |
| Record name | 3-Hydroxybutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Hydroxybutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly-beta-hydroxybutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026063003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-hydroxybutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 3-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hydroxybutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxybutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.546 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-3-hydroxybutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYBUTYRIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZP1275679 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical formula and molecular weight of 3-hydroxybutyric acid?
A1: this compound has the molecular formula C4H8O3 and a molecular weight of 104.10 g/mol. []
Q2: What is the structure of this compound?
A2: this compound, also known as beta-hydroxybutyric acid, is a chiral molecule with two enantiomers: (R)-3-hydroxybutyric acid and (S)-3-hydroxybutyric acid. []
Q3: What spectroscopic techniques are used to characterize this compound?
A3: Researchers utilize various spectroscopic techniques to characterize this compound, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , , ]
Q4: How does this compound induce vasodilation?
A4: Studies suggest that this compound promotes vasodilation through the activation of KV7 potassium channels, specifically KCNQ1, KCNQ2, and KCNQ3, in vascular endothelial cells. []
Q5: How does this compound affect renal function?
A5: Research indicates that infusions of this compound can increase glomerular filtration rate (GFR) and renal plasma flow (RPF) in both healthy and insulin-dependent diabetes mellitus (IDDM) individuals. []
Q6: What is the relationship between this compound and sleep disorders in children with autism spectrum disorders (ASD)?
A6: Studies have shown that children with ASD and sleep disorders exhibit decreased levels of this compound compared to children with ASD without sleep disorders. This decrease correlates with reduced abundance of butyrate-producing gut bacteria, potentially influencing sleep regulation. []
Q7: How does this compound impact ammonia production in the small intestine?
A7: Research suggests that glucose absorption in the jejunum and ileum stimulates glutamine uptake from arterial blood, leading to increased ammonia release into mesenteric venous blood. This effect appears to be linked to the cellular metabolism of glucose, with this compound not demonstrating the same effect. []
Q8: Does this compound affect the respiratory burst activity of polymorphonuclear leucocytes (PMN)?
A8: Studies show a significant temporal relationship between the decreased respiratory burst activity of PMN around parturition in cows and increased plasma concentrations of this compound. This suggests a possible direct effect of this compound on neutrophil function. []
Q9: Can this compound be used as an indicator of nutritional status in sheep?
A9: Research on Merino sheep found a negative correlation between this compound concentrations and energy intake, indicating its potential use as a marker for nutritional status. []
Q10: Can this compound be incorporated into biopolymers?
A10: Yes, this compound is a monomer for poly(this compound) (PHB), a biodegradable polyester produced by various bacteria. This biopolymer exhibits material properties suitable for various applications. [, , , , , ]
Q11: How does the incorporation of 3-hydroxyvaleric acid affect the properties of poly(this compound)?
A11: Blending poly(this compound) with poly(3-hydroxyvaleric acid) can improve its processability and reduce brittleness, enhancing its suitability for various applications. [, ]
Q12: How does this compound affect the mechanical properties of vesicles?
A12: Studies show that increasing the ratio of this compound to dipalmitoylphosphatidylcholine (DPPC) in vesicles decreases their mechanical moduli, indicating a potential effect on cell membrane properties. []
Q13: What microorganisms are involved in the production of this compound?
A13: Various microorganisms, including bacteria like Alcaligenes latus, Halomonas sp., and Cupriavidus necator, can produce this compound through different metabolic pathways. [, , ]
Q14: Can recombinant bacteria be used for the production of this compound?
A14: Yes, recombinant Escherichia coli strains have been engineered to produce this compound by introducing genes for specific enzymes involved in its biosynthesis. []
Q15: How are this compound oligomers enzymatically degraded?
A15: Poly(this compound) depolymerases, enzymes produced by microorganisms like Alcaligenes faecalis and Ralstonia pickettii, can degrade PHB into shorter oligomers or monomers. [, , ]
Q16: What factors influence the enzymatic degradation rate of poly(this compound)?
A16: The degradation rate of PHB depends on factors such as the molecular weight of the polymer, the presence of co-monomers like 3-hydroxyvaleric acid, and the specific type of depolymerase enzyme used. []
Q17: How is this compound quantified in biological samples?
A17: Several analytical methods are available for quantifying this compound in biological samples, including enzymatic-HPLC methods and LC-MS/MS analysis. [, ]
Q18: What is the principle behind the enzymatic-HPLC method for this compound analysis?
A18: This method utilizes 3-hydroxybutyrate dehydrogenase to convert this compound to acetoacetate while simultaneously reducing NAD+ to NADH. The formed NADH is then separated and quantified by HPLC, providing an indirect measurement of this compound concentration. []
Q19: What are potential applications of this compound oligomers?
A19: this compound oligomers show promise as drug delivery vehicles. They can be conjugated to drugs like ibuprofen, leading to sustained release profiles and prolonged drug presence in the system. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-ethyl-2-sulfanylidene-5-thiophen-2-yl-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3422516.png)



![Benzoic acid, 4-[(4-aminophenyl)azo]-](/img/structure/B3422539.png)
![3-[4-(Trifluoromethoxy)phenyl]acrylamide](/img/structure/B3422545.png)


